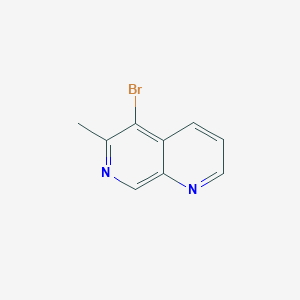

5-Bromo-6-methyl-1,7-naphthyridine

Overview

Description

5-Bromo-6-methyl-1,7-naphthyridine is a chemical compound with the molecular formula C9H7BrN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, which includes this compound, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthyridine core, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,6-naphthyridines have been studied extensively. These compounds show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications

Chemical Synthesis and Modification

5-Bromo-6-methyl-1,7-naphthyridine and its derivatives are utilized in various chemical synthesis and modification processes. A study demonstrated the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, which are structurally similar to this compound. These compounds, bearing bromo and other electron-withdrawing substituents, undergo specific reactions under certain conditions, producing derivatives that are potentially useful as building blocks in the synthesis of more complex molecules, such as pyridoacridine alkaloids (Plodek, Raeder, & Bracher, 2012). Additionally, the Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids demonstrated selective formation of highly substituted [1,6]-naphthyridines, indicating the potential of this compound derivatives in organic synthesis (Kumar & Khan, 2017).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, this compound derivatives have been explored for their potential in drug design. A study on the transformation of 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones resulted in a significant increase in cAMP phosphodiesterase (PDE) III inhibitory potency, highlighting the relevance of these compounds in the development of new medicinal agents (Singh et al., 1995).

Antimalarial Research

Research has also been conducted on the potential antimalarial properties of naphthyridine derivatives. A series of new N4-substituted 7-bromo-1,5-naphthyridin-4-amines, synthesized from nicotinic acid, demonstrated significant antimalarial activity, suggesting the utility of these compounds in the development of antimalarial drugs (Barlin & Tan, 1985).

Antibacterial Activity and Efflux Pump Inhibition

Naphthyridines have been studied for their antibacterial activity and potential to inhibit efflux resistance mechanisms in bacteria. A study evaluated the antibacterial activity and in vitro inhibition of efflux resistance mechanisms of a series of 1,8-naphthyridine sulfonamides against strains carrying TetK and MrsA efflux pumps, indicating the relevance of these compounds in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

5-Bromo-6-methyl-1,7-naphthyridine is a pharmacologically active compound with a variety of applications Similar compounds, such as 1,6-naphthyridines, have been found to exhibit anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It is known that naphthyridines interact with their targets to exert their effects . For instance, some naphthyridines have been found to inhibit certain types of cancer, renal carcinoma, colon cancer, and melanoma .

Biochemical Pathways

Naphthyridines in general have been found to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

Naphthyridines in general have been found to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

5-bromo-6-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXKPXRIFYUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(=C1Br)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

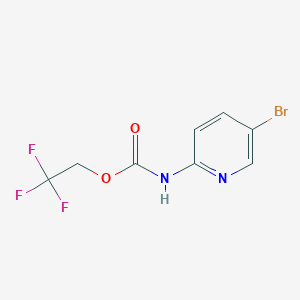

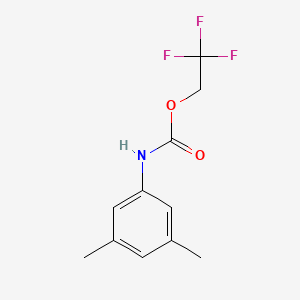

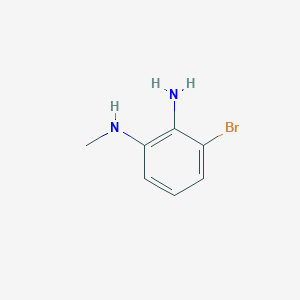

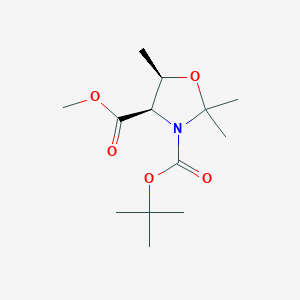

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)

![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)

![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

![2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1439142.png)

![{4-[2-(2-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1439143.png)